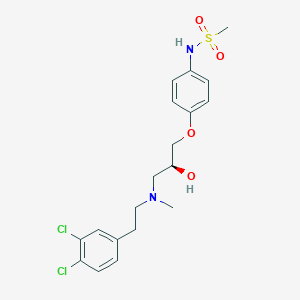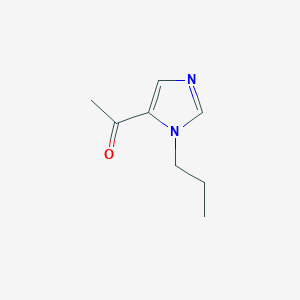
(S)-3-(3-Chloro-4-hydroxyphenyl)-2-(Fmoc-amino)propanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-3-chloro-L-tyrosine is a derivative of tyrosine, an amino acid, where the hydroxyl group on the phenyl ring is replaced by a chlorine atom and the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in solid-phase peptide synthesis and proteomics studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-3-chloro-L-tyrosine typically involves the protection of the amino group of 3-chloro-L-tyrosine with the Fmoc group. This can be achieved by reacting 3-chloro-L-tyrosine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction is carried out at room temperature and yields the desired Fmoc-protected amino acid.
Industrial Production Methods
Industrial production of Fmoc-3-chloro-L-tyrosine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of eco-friendly solvents and reagents is also optimized to reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-3-chloro-L-tyrosine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The phenyl ring can undergo oxidation to form quinones, and reduction reactions can convert the Fmoc group back to the free amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols can be used for substitution reactions.
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate would yield a quinone derivative .
Applications De Recherche Scientifique
Chemistry
Fmoc-3-chloro-L-tyrosine is widely used in solid-phase peptide synthesis (SPPS) as a building block for the synthesis of peptides and proteins. Its Fmoc group provides a temporary protection for the amino group, allowing for sequential addition of amino acids .
Biology
In biological research, Fmoc-3-chloro-L-tyrosine is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the synthesis of peptide-based inhibitors and probes .
Medicine
In medicinal chemistry, this compound is used in the development of peptide-based drugs and therapeutic agents. Its unique structure allows for the design of peptides with enhanced stability and bioactivity .
Industry
In the pharmaceutical industry, Fmoc-3-chloro-L-tyrosine is used in the large-scale synthesis of peptide drugs and diagnostic agents. It is also used in the production of peptide-based materials for various applications .
Mécanisme D'action
The mechanism of action of Fmoc-3-chloro-L-tyrosine involves its incorporation into peptides and proteins during synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the peptide synthesis is complete, the Fmoc group is removed, revealing the free amino group for further reactions or interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-L-tyrosine: Similar to Fmoc-3-chloro-L-tyrosine but without the chlorine substitution on the phenyl ring.
Fmoc-4-chloro-L-phenylalanine: Another Fmoc-protected amino acid with a chlorine substitution on the phenyl ring but lacks the hydroxyl group present in tyrosine.
Uniqueness
Fmoc-3-chloro-L-tyrosine is unique due to the presence of both the Fmoc protecting group and the chlorine substitution on the phenyl ring. This combination provides enhanced stability and reactivity, making it a valuable tool in peptide synthesis and medicinal chemistry .
Propriétés
IUPAC Name |
3-(3-chloro-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO5/c25-20-11-14(9-10-22(20)27)12-21(23(28)29)26-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,27H,12-13H2,(H,26,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDGYTHHDSEGNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(aminomethyl)pyridin-2-yl]sulfamide](/img/structure/B12829638.png)



![[(1R,2R,4S,9R,10S,13S,16R)-16-acetyloxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B12829664.png)







